molecular formula C11H14ClN3O B2481850 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride CAS No. 2034457-48-0

2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride

Cat. No. B2481850
CAS RN: 2034457-48-0
M. Wt: 239.7
InChI Key: GUEBBKASENDPDE-UHFFFAOYSA-N
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Description

Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .


Synthesis Analysis

These compounds are synthesized by the Petasis reaction, a reaction occurring between aldehyde, amine, and boronic acid . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The structural analysis of these molecules is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The reactions involved in the synthesis of these compounds are typically mild, making them preferred in many applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “2-(2-(Hydroxymethyl)pyrrolidin-1-yl)nicotinonitrile hydrochloride” is not available, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .

Future Directions

The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future research may focus on synthesizing new alkylaminophenol compounds which can be used as drug active substances and investigating their structural properties by quantum chemical calculations .

properties

IUPAC Name

2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(14)8-15;/h1,3,5,10,15H,2,4,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEBBKASENDPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)C#N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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